
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a hexan-2-yl group attached to the nitrogen atom at the N1 position and a phenyl group attached to the nitrogen atom at the N4 position of a benzene-1,4-diamine core. Aromatic amines are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with hexan-2-yl halide and phenyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO~3~) for nitration, sulfuric acid (H~2~SO~4~) for sulfonation, and halogens (Cl~2~, Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N1-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(Hexan-2-yl)-N~4~-methylbenzene-1,4-diamine
- N~1~-(Hexan-2-yl)-N~4~-ethylbenzene-1,4-diamine
- N~1~-(Hexan-2-yl)-N~4~-propylbenzene-1,4-diamine
Uniqueness
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine is unique due to the presence of both hexan-2-yl and phenyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
35659-07-5 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-N-hexan-2-yl-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H24N2/c1-3-4-8-15(2)19-17-11-13-18(14-12-17)20-16-9-6-5-7-10-16/h5-7,9-15,19-20H,3-4,8H2,1-2H3 |
InChI Key |
LBZWRBILNREYLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
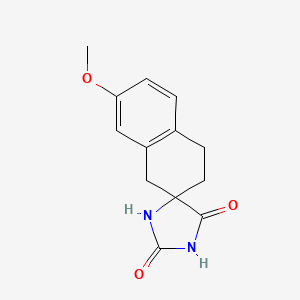
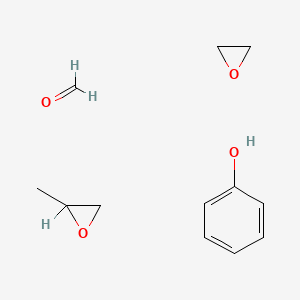
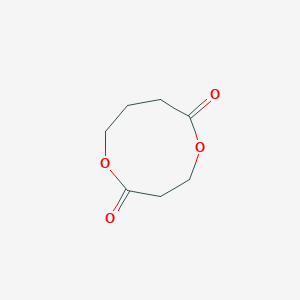
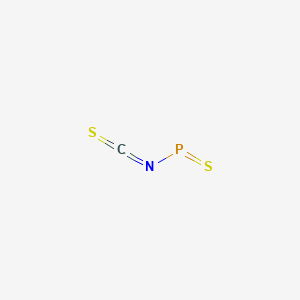

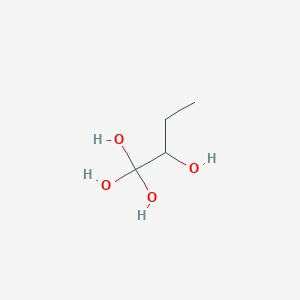



![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
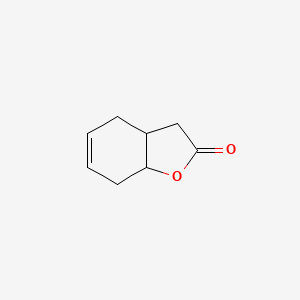
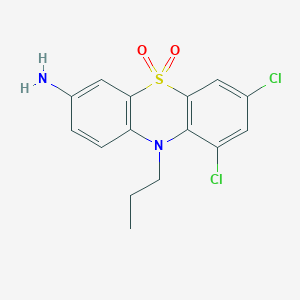
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)
